molecular formula C8H5BrF2O2 B13545874 2-(3-Bromo-2,4-difluorophenyl)acetic acid

2-(3-Bromo-2,4-difluorophenyl)acetic acid

Cat. No.: B13545874
M. Wt: 251.02 g/mol
InChI Key: CUDSBKHPILUBML-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4-difluorophenyl)acetic acid is a halogenated aromatic compound characterized by a phenyl ring substituted with bromine at position 3 and fluorine atoms at positions 2 and 4, linked to an acetic acid moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorines enhance metabolic stability and lipophilicity, traits critical in drug design .

Properties

IUPAC Name

2-(3-bromo-2,4-difluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-7-5(10)2-1-4(8(7)11)3-6(12)13/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDSBKHPILUBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the bromination of 2,4-difluorophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Bromo-2,4-difluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,4-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Bromo-2,4-difluorophenyl)acetic acid with structurally related compounds, focusing on substituent positions, molecular properties, and functional relevance:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Similarity Score Reference
This compound Br: 3; F: 2,4 C₈H₅BrF₂O₂ 249.03 Potential intermediate for cross-coupling; enhanced lipophilicity due to fluorine substitution. N/A
2-(4-Bromo-2,5-difluorophenyl)acetic acid Br: 4; F: 2,5 C₈H₅BrF₂O₂ 249.03 Similar molecular weight; altered halogen positions may affect reactivity and regioselectivity. 0.91
2-(3,6-Dibromo-2,4-difluorophenyl)acetic acid Br: 3,6; F: 2,4 C₈H₄Br₂F₂O₂ 329.92 Higher bromination increases molecular weight; potential for dual coupling sites. N/A
2-(4-Bromo-2,3,6-trifluorophenyl)acetic acid Br: 4; F: 2,3,6 C₈H₄BrF₃O₂ 267.02 Additional fluorine enhances electron-withdrawing effects; may improve acidity. N/A
2-(3-Bromo-2,6-difluorophenyl)acetic acid Br: 3; F: 2,6 C₈H₅BrF₂O₂ 249.03 Isomeric differences in fluorine placement alter steric hindrance and crystal packing. N/A
2-(4-Bromo-3-fluorophenyl)acetic acid Br: 4; F: 3 C₈H₆BrFO₂ 233.04 Reduced fluorination decreases metabolic stability; simpler structure for synthetic modification. N/A

Key Insights from Structural Comparisons:

Halogen Positioning and Reactivity: Bromine at position 3 (as in the target compound) vs. 4 (e.g., A138915) influences regioselectivity in coupling reactions. For example, para-brominated analogs may exhibit different reaction kinetics in palladium-catalyzed reactions . Fluorine at position 4 (target) vs.

Impact of Additional Halogens :

  • Dibrominated derivatives (e.g., CAS 1803835-78-0) have higher molecular weights and may serve as bifunctional intermediates for sequential coupling reactions .
  • Trifluorinated analogs (e.g., BD215150) exhibit stronger electron-withdrawing effects, which could enhance stability against oxidative degradation .

Steric and Crystallographic Considerations :

  • Isomers like 2-(3-Bromo-2,6-difluorophenyl)acetic acid () demonstrate how fluorine placement affects molecular conformation. X-ray data for related compounds (e.g., 2-(2-bromophenyl)acetic acid) reveal planar aromatic rings and hydrogen-bonding networks critical for crystal formation .

Safety data for similar compounds (e.g., 2-amino-2-(4-bromo-2-fluorophenyl)acetic acid hydrochloride) highlight the need for stringent handling protocols due to endocrine disruption risks .

Biological Activity

2-(3-Bromo-2,4-difluorophenyl)acetic acid is an organic compound notable for its unique structure, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with an acetic acid functional group. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities, particularly its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7BrF2O2\text{C}_9\text{H}_7\text{BrF}_2\text{O}_2

This structure highlights the presence of halogen substituents that can significantly influence the compound's reactivity and biological properties. The dual halogenation (bromine and fluorine) may enhance its specificity towards certain biological targets compared to similar compounds.

Interaction Studies

Preliminary studies suggest that this compound may bind to specific receptors or enzymes involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Case Studies and Research Findings

  • Antifungal Activity :
    • A study investigating the antifungal activities of various compounds noted that structural analogs of this compound exhibited significant activity against Candida neoformans. The minimum inhibitory concentration (MIC) values were recorded, showcasing the potential of halogenated phenyl derivatives in antifungal applications .
    Compound NameMIC (μg/mL)Selectivity Index
    5.2d0.06>1000
    5.3d0.25>100
    5.9>1632
    This table illustrates the varying antifungal potency among related compounds, indicating that modifications in the structure can lead to significant differences in biological activity.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve interaction with specific molecular targets, potentially inhibiting their activity through formation of hydrogen bonds or other interactions facilitated by the bromine and fluorine atoms.
  • Comparison with Similar Compounds :
    • The uniqueness of this compound compared to other phenyl acetic acid derivatives lies in its combination of both bromine and fluorine substituents. For example:
    Compound NameStructural FeaturesUnique Aspects
    2-(3-Bromo-phenyl)acetic acidBromine on phenyl ringSimpler structure without fluorine
    2-(4-Fluorophenyl)acetic acidFluorine on para positionLacks bromine; different electronic effects
    2-(3-Chloro-phenyl)acetic acidChlorine instead of bromineSimilar reactivity but different halogen
    This comparison highlights how the presence of both bromine and fluorine can significantly alter chemical behavior and biological activity.

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